molecular formula C16H19N3O4S B8817150 Alpen

Alpen

Cat. No.: B8817150
M. Wt: 349.4 g/mol
InChI Key: AVKUERGKIZMTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It belongs to the β-lactam antibiotic class and is effective against a wide range of gram-positive and gram-negative bacteria . Ampicillin Trihydrate is commonly used in research and clinical settings for its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ampicillin Trihydrate is synthesized through the acylation of 6-aminopenicillanic acid with D-(-)-α-aminobenzylpenicillin. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and water, with the product being purified through crystallization .

Industrial Production Methods

In industrial settings, Ampicillin Trihydrate is produced by fermenting Penicillium chrysogenum to obtain 6-aminopenicillanic acid, which is then chemically modified to produce Ampicillin. The final product is crystallized to obtain the trihydrate form .

Chemical Reactions Analysis

Types of Reactions

Ampicillin Trihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ampicillin Trihydrate has a wide range of scientific research applications:

Mechanism of Action

Ampicillin Trihydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to and inactivating transpeptidases, enzymes located on the inner surface of the bacterial cell membrane. This inhibition prevents the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

    Penicillin G: Another β-lactam antibiotic with a narrower spectrum of activity.

    Amoxicillin: A similar aminopenicillin with better oral absorption.

    Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.

Uniqueness

Ampicillin Trihydrate is unique due to its broad-spectrum activity and its ability to be used in both research and clinical settings. Unlike Penicillin G, it is effective against a wider range of bacteria, and compared to Amoxicillin, it has a different pharmacokinetic profile. Cefotaxime, while broader in spectrum, belongs to a different class of β-lactam antibiotics .

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)

InChI Key

AVKUERGKIZMTKX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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